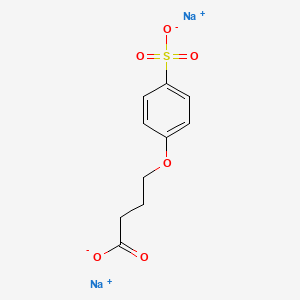
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is a quaternary ammonium compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and has properties that make it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride typically involves the reaction of 6-(2-propenylamino)-1-hexanol with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and various amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, bromide
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, iodide
- N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, sulfate
Uniqueness
N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Its chloride ion also influences its behavior in various chemical reactions and applications.
Properties
CAS No. |
182815-42-5 |
|---|---|
Molecular Formula |
C12H27ClN2 |
Molecular Weight |
234.81 g/mol |
IUPAC Name |
trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H27N2.ClH/c1-5-10-13-11-8-6-7-9-12-14(2,3)4;/h5,13H,1,6-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
RISCULYDRMPQKP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCNCC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


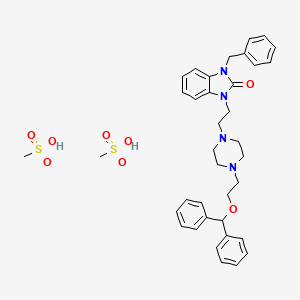
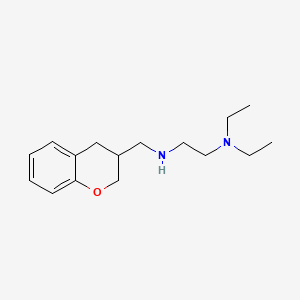

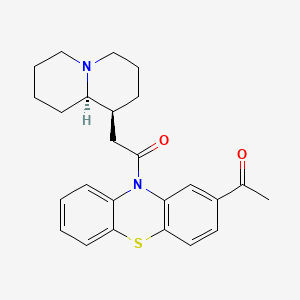
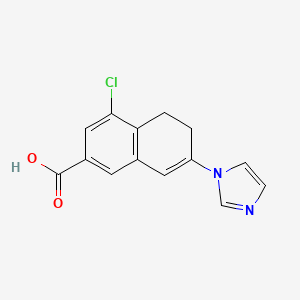

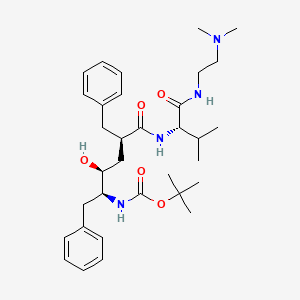


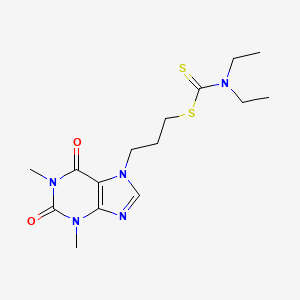
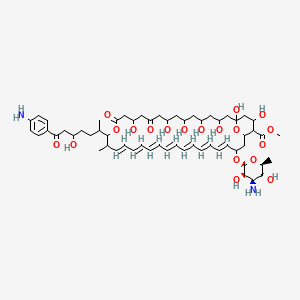

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
